

An In-depth Technical Guide to 3-Ethyl-5-methylheptane (C10H22)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-5-methylheptane**

Cat. No.: **B13931275**

[Get Quote](#)

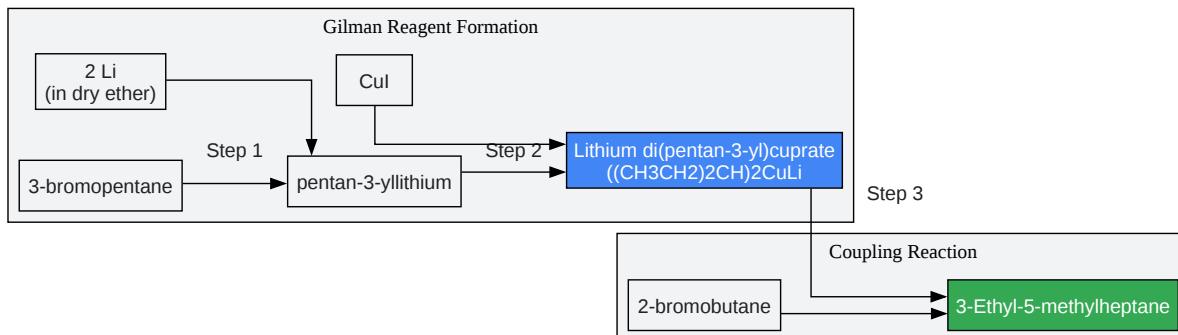
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for **3-Ethyl-5-methylheptane** (C10H22), a branched-chain alkane. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and logical workflows.

Physicochemical Properties

3-Ethyl-5-methylheptane is a flammable, colorless liquid. As a branched alkane, it is largely non-polar and thus miscible with many organic solvents, while having very low solubility in water. A summary of its key physicochemical properties is provided in the table below.


Property	Value	Source(s)
Molecular Formula	C10H22	--INVALID-LINK--
Molecular Weight	142.28 g/mol	--INVALID-LINK--
CAS Number	52896-90-9	--INVALID-LINK--
IUPAC Name	3-Ethyl-5-methylheptane	--INVALID-LINK--
Boiling Point	161 °C	[1]
Melting Point	Data not readily available	
Density	Data not readily available	
Water Solubility	Very low (predicted)	General alkane properties [2]
LogP (Octanol-Water Partition Coefficient)	5.1	--INVALID-LINK--

Synthesis of 3-Ethyl-5-methylheptane

While a specific, detailed experimental protocol for the synthesis of **3-Ethyl-5-methylheptane** is not widely published, its structure lends itself to synthesis via established organometallic coupling reactions. The Corey-House synthesis is a particularly suitable method for creating unsymmetrical alkanes like **3-Ethyl-5-methylheptane** with high yield.[\[3\]](#)[\[4\]](#)

Proposed Synthesis via Corey-House Reaction

The Corey-House reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[\[3\]](#) To synthesize **3-Ethyl-5-methylheptane**, one could react lithium di(pentan-3-yl)cuprate with 2-bromobutane.

[Click to download full resolution via product page](#)

Corey-House synthesis pathway for 3-Ethyl-5-methylheptane.

General Experimental Protocol for Corey-House Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of **3-Ethyl-5-methylheptane**.

Materials:

- 3-bromopentane
- Lithium metal
- Anhydrous diethyl ether
- Copper(I) iodide
- 2-bromobutane
- Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:**Step 1: Formation of Alkyllithium Reagent**

- In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium metal turnings.
- Add anhydrous diethyl ether to the flask.
- Slowly add a solution of 3-bromopentane in anhydrous diethyl ether to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath.
- Stir the mixture until the lithium is consumed to yield a solution of pentan-3-yllithium.

Step 2: Formation of the Gilman Reagent

- In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C.
- Slowly add the prepared pentan-3-yllithium solution to the copper(I) iodide suspension.
- Allow the mixture to warm to room temperature, resulting in the formation of lithium di(pentan-3-yl)cuprate (Gilman reagent).

Step 3: Coupling Reaction

- Cool the Gilman reagent solution to 0°C.
- Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the Gilman reagent.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
- Purify the crude product by fractional distillation to obtain **3-Ethyl-5-methylheptane**.

Applications

As a branched-chain alkane, **3-Ethyl-5-methylheptane** has applications characteristic of this class of compounds.

- Fuel Additive: Branched alkanes are known to have higher octane ratings compared to their straight-chain isomers.[\[5\]](#) This property makes them valuable components in gasoline formulations to prevent engine knocking.[\[5\]](#)
- Solvent: Due to its non-polar nature, **3-Ethyl-5-methylheptane** is an effective solvent for other non-polar substances.[\[3\]](#) It can be used in various industrial processes and chemical reactions where a non-polar medium is required.
- Lubricants: Alkanes are primary components of lubricating oils, and branched structures can influence viscosity and low-temperature performance.

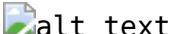
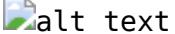
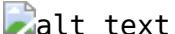
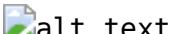
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Ethyl-5-methylheptane**.

Mass Spectrometry (MS)

The mass spectrum of **3-Ethyl-5-methylheptane** can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is characteristic of a branched alkane, with common losses of alkyl fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy





- ^{13}C NMR: The ^{13}C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule. Due to the asymmetry of the molecule, all ten carbon atoms are expected to be chemically distinct. Spectral data is available on databases such as SpectraBase.[\[3\]](#)
- ^1H NMR: The ^1H NMR spectrum will exhibit complex multiplets due to the spin-spin coupling of the numerous non-equivalent protons.

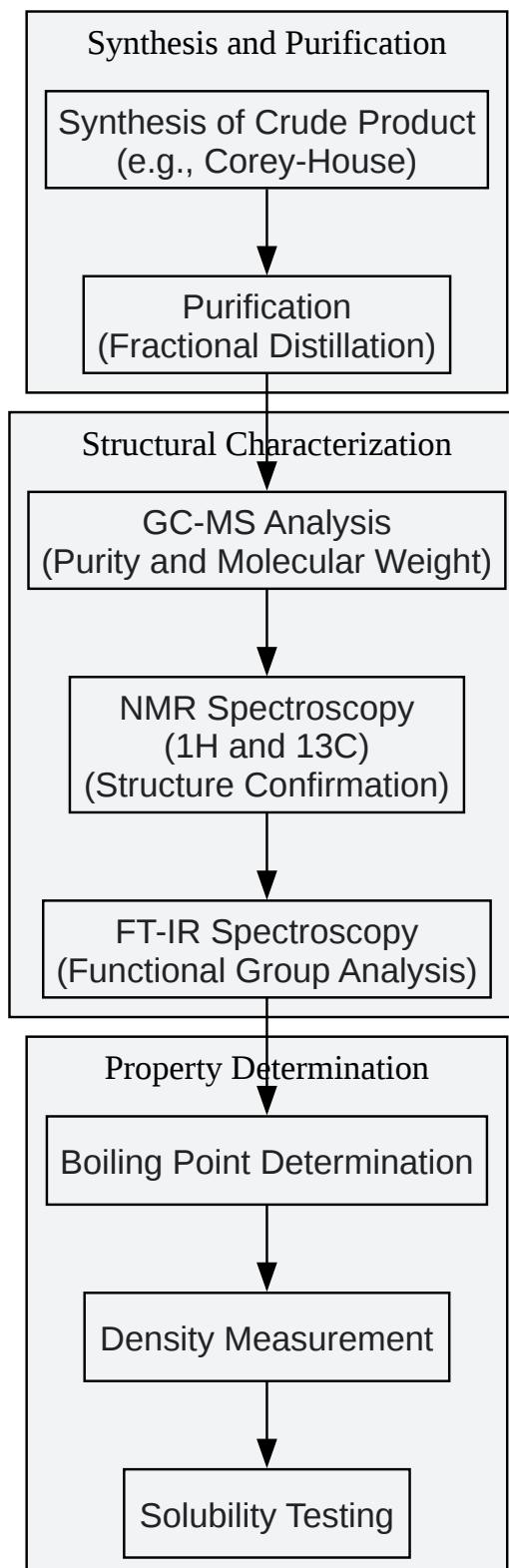
Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethyl-5-methylheptane** is characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. Vapor phase IR spectra are available in spectral databases. [3]

Safety and Handling

As with other volatile alkanes, **3-Ethyl-5-methylheptane** is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Flammable Liquids		Danger	Highly flammable liquid and vapor.
Skin Corrosion/Irritation		Warning	Causes skin irritation.
Aspiration Hazard		Danger	May be fatal if swallowed and enters airways.
Specific target organ toxicity — single exposure (Narcotic effects)		Warning	May cause drowsiness or dizziness.


Precautionary Statements:

- Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
- Keep container tightly closed.
- Ground/bond container and receiving equipment.
- Use explosion-proof electrical/ventilating/lighting equipment.

- Wear protective gloves/protective clothing/eye protection/face protection.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.
- Store in a well-ventilated place. Keep cool.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of **3-Ethyl-5-methylheptane**.

[Click to download full resolution via product page](#)

Workflow for the analysis of synthesized 3-Ethyl-5-methylheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethyl-5-methylheptane [stenutz.eu]
- 2. Heptane, 3-ethyl-5-methyl- [webbook.nist.gov]
- 3. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. collegedunia.com [collegedunia.com]
- 5. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethyl-5-methylheptane (C10H22)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13931275#3-ethyl-5-methylheptane-chemical-formula-c10h22>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com